Schisandrone

Vue d'ensemble

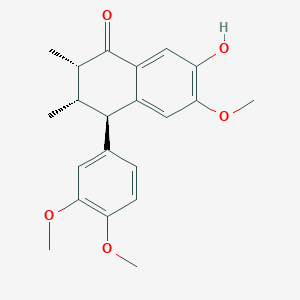

Description

La schisandrone est un composé naturel isolé des fruits de la Schisandra sphenanthera, une espèce végétale appartenant au genre Schisandra. Ce composé est un lignane de 4-aryltétralone et aurait diverses activités biologiques, notamment des propriétés antioxydantes et des effets thérapeutiques potentiels sur la maladie d’Alzheimer .

Mécanisme D'action

La schisandrone exerce ses effets par le biais de diverses cibles et voies moléculaires :

Inhibition de l’α-hémolysine : La this compound inhibe la production d’α-hémolysine, réduisant son activité hémolytique et atténuant les lésions induites par Hla dans les cellules.

Activité antioxydante : Le composé améliore l’activité des enzymes antioxydantes, protégeant les cellules du stress oxydatif.

Analyse Biochimique

Biochemical Properties

Schisandrone has been identified as an effective inhibitor of α-hemolysin (Hla), a virulence factor in Staphylococcus aureus . It inhibits Hla production and hemolytic activity in a dose-dependent manner without affecting the growth of S. aureus .

Cellular Effects

This compound has been shown to down-regulate the transcriptional levels of hla, agrA, and RNAIII . This results in a significant alleviation of Hla-mediated injury of A549 cells co-cultured with S. aureus .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the activity of Hla . This inhibition occurs at the transcriptional level, reducing the production of Hla and thus its hemolytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a dose-dependent inhibition of Hla production

Dosage Effects in Animal Models

In vivo studies have suggested that this compound combined with the antibiotic ceftiofur exhibits a significant therapeutic effect on S. aureus infection

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de la schisandrone implique l’extraction et l’isolement à partir des fruits de la Schisandra sphenanthera. Le processus comprend généralement les étapes suivantes :

Extraction : Les fruits sont séchés et broyés en une poudre fine. La poudre est ensuite soumise à une extraction par solvant en utilisant des solvants tels que l’éthanol ou le méthanol.

Isolement : L’extrait est concentré et soumis à des techniques chromatographiques, telles que la chromatographie liquide haute performance (HPLC), pour isoler la this compound.

Purification : Le composé isolé est ensuite purifié par recristallisation ou d’autres méthodes de purification pour obtenir de la this compound pure.

Méthodes de production industrielle : La production industrielle de la this compound suit des techniques d’extraction et d’isolement similaires, mais à plus grande échelle. Le processus implique :

Extraction à grande échelle : Utilisation de solvants et d’équipements de qualité industrielle pour extraire la this compound de grandes quantités de fruits de Schisandra sphenanthera.

Séparation chromatographique : Utilisation de colonnes chromatographiques à grande échelle pour l’isolement de la this compound.

Purification : Utilisation de techniques de purification industrielles pour atteindre des niveaux de pureté élevés de this compound.

Analyse Des Réactions Chimiques

Types de réactions : La schisandrone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones correspondantes ou d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites, telles que la dihydrothis compound.

Substitution : La this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.

Substitution : Divers réactifs, notamment les halogènes et les nucléophiles, sont utilisés dans des conditions appropriées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les formes réduites et les composés substitués de la this compound .

4. Applications de la Recherche Scientifique

Chimie : La this compound est utilisée comme composé de référence dans les études phytochimiques et comme matériau de départ pour la synthèse d’autres lignanes.

Applications De Recherche Scientifique

Chemistry: Schisandrone is used as a reference compound in phytochemical studies and as a starting material for the synthesis of other lignans.

Comparaison Avec Des Composés Similaires

La schisandrone est unique parmi les lignanes en raison de ses activités biologiques et de sa structure chimique spécifiques. Des composés similaires comprennent :

Schizandrine : Un autre lignane des espèces Schisandra ayant des propriétés hépatoprotectrices et antioxydantes.

Schisantherin A : Connu pour ses effets anti-inflammatoires et neuroprotecteurs.

Désoxyschisandrine : Présente des activités antioxydantes et anticancéreuses.

Comparée à ces composés, la this compound se distingue par son inhibition spécifique de l’α-hémolysine et ses effets thérapeutiques potentiels sur la maladie d’Alzheimer .

Propriétés

IUPAC Name |

(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKPZVVNEGETTG-XAAFQQQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Schisandrone and where is it found?

A1: this compound is a lignan, a type of natural product, found in the fruit of the Schisandra species, particularly Schisandra sphenanthera [, ].

Q2: What are the potential benefits of this compound in Alzheimer’s disease models?

A2: Studies in rat models of Alzheimer's disease induced by amyloid-beta (Aβ) suggest that this compound may:

- Improve learning and memory: this compound administration has been linked to reduced escape latency in Morris water maze tests, indicating enhanced learning and memory capabilities [, , ].

- Reduce oxidative stress: It may elevate the activity of antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in the brain [, ].

- Decrease inflammatory markers: this compound has been shown to decrease the levels of IL-1β and iNOS mRNA in the hippocampus of AD model rats, suggesting anti-inflammatory effects [].

Q3: How does this compound impact neuronal cells directly affected by Aβ?

A3: Research on cultured hippocampal neurons indicates that this compound may protect neurons by maintaining intracellular calcium homeostasis. It appears to achieve this by inhibiting the increase in intracellular calcium levels ([Ca²⁺]ᵢ) induced by Aβ [].

Q4: What is the relationship between this compound and the NF-kB signaling pathway?

A4: this compound has been shown to influence the NF-kB signaling pathway, which is involved in inflammatory responses. Studies have reported a decrease in the expression of NF-kB and iNOS in the hippocampus of rats treated with this compound. This suggests that this compound might exert its protective effects, at least partially, by modulating the NF-kB pathway [].

Q5: Does this compound interact with other systems beyond the central nervous system?

A5: Yes, research indicates that this compound demonstrates antioxidant properties in other organs as well. It has been shown to inhibit lipid peroxidation induced by various factors in the microsomes of the brain, liver, and kidney cells of rats. Notably, its potency in inhibiting lipid peroxidation was found to be greater than that of vitamin E [].

Q6: Are there any structural insights into this compound?

A6: this compound belongs to the 4-aryltetralone lignan family []. While the provided abstracts don't delve into detailed spectroscopic data, they highlight its structure as a key characteristic influencing its activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)

![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride](/img/structure/B3030787.png)

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)

![(8S,10R)-19-Cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)